N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-25-15-8-3-2-5-12(15)9-10-18-16(21)17(22)19-13-6-4-7-14(11-13)20(23)24/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMIKSYHVACBFJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide typically involves the reaction of 2-methoxyphenethylamine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of 2-hydroxyphenethyl-N2-(3-nitrophenyl)oxalamide.
Reduction: Formation of N1-(2-methoxyphenethyl)-N2-(3-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Oxalamide Derivatives
Key Observations :
- However, nitro groups may also increase toxicity risks .
- Synthetic Challenges: The nitro substituent may reduce synthetic yields due to steric hindrance or competing side reactions, as seen in low yields (23%) for cyanophenyl analogs (e.g., compound 22) .
Antiviral Activity
- Compound 13 (N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide): Exhibited antiviral activity against HIV entry, with LC-MS m/z 479.12 [M + H]+ and 90% HPLC purity .
Enzyme Inhibition
- Compound 28 (N1-(3-Chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide): Demonstrated inhibitory activity against stearoyl-CoA desaturase (SCD), with ^1H NMR confirming a rigid aromatic scaffold .
- Target Compound : The nitro group’s planar geometry could enhance binding to hydrophobic enzyme pockets, though fluorine/chlorine in compound 28 may offer better target specificity .
Physicochemical and Spectroscopic Properties
- NMR Trends :
- Mass Spectrometry : Molecular weights for analogs range from 332.9–479.12 [M + H]+, with the target estimated at ~377.1 [M + H]+ (C18H19N3O5).
Biological Activity
N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound is characterized by the presence of a methoxyphenethyl group and a nitrophenyl moiety attached to an oxalamide framework. Its synthesis typically involves the reaction of 2-methoxyphenethylamine with 3-nitrobenzoyl chloride, resulting in the formation of the oxalamide structure.
Chemical Reaction Overview:
- Reactants: 2-Methoxyphenethylamine, 3-Nitrobenzoyl chloride
- Product: this compound
This compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to multiple biological effects, including:
- Antimicrobial Activity: The compound has been investigated for its potential to inhibit the growth of various bacterial strains.
- Anti-inflammatory Properties: Preliminary studies suggest that it may modulate inflammatory pathways.
- Anticancer Effects: Research indicates potential cytotoxic effects against cancer cell lines.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Anti-inflammatory | Modulates cytokine production | |
| Anticancer | Induces apoptosis in cancer cells |
Case Studies
Several studies have highlighted the biological potential of this compound:
-
Antimicrobial Study:
A study conducted on various bacterial strains demonstrated that this compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL. -
Anti-inflammatory Mechanism:
Research investigating the anti-inflammatory properties showed that the compound reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in vitro, indicating its potential as an anti-inflammatory agent. -
Cytotoxicity Assay:
In vitro assays on cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 50 µM, showcasing its potential as a chemotherapeutic agent.
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for assessing its therapeutic potential. Preliminary studies suggest moderate absorption and distribution characteristics, with a half-life that supports further investigation into its efficacy as a drug candidate.
Comparison with Similar Compounds
The biological activity of this compound can be compared with similar compounds:
| Compound | Biological Activity |
|---|---|
| N1-(2-methoxyphenethyl)-N2-(4-nitrophenyl)oxalamide | Antimicrobial, anticancer |
| N1-(2-hydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide | Anti-inflammatory |
| N1-(2-methoxyphenethyl)-N2-(3-aminophenyl)oxalamide | Anticancer |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Synthesis typically involves coupling 2-methoxyphenethylamine and 3-nitroaniline derivatives via an oxalamide linker. Key steps include:
- Step 1 : Activation of oxalic acid derivatives (e.g., oxalyl chloride) for amide bond formation.
- Step 2 : Sequential coupling under inert atmosphere (N₂/Ar) at 0–25°C, using solvents like dichloromethane (DCM) or dimethylformamide (DMF) .
- Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amines), using coupling agents (HOBt/EDCI), and purification via column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting data resolved?
- Primary Techniques :
- NMR : ¹H/¹³C NMR confirms regioselectivity of amide bonds (e.g., δ 8.2–8.5 ppm for nitroaryl protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 385.12) .
- IR : Stretching frequencies for amide C=O (~1650 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
- Data Contradictions : Discrepancies in NMR splitting patterns may arise from rotational isomers. Resolution involves variable-temperature NMR or computational validation (DFT calculations) .
Q. How can researchers ensure purity during synthesis, and what analytical thresholds are acceptable for biological assays?
- Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity .
- Thresholds : For in vitro studies, ≥95% purity (HPLC) is standard. Impurities (e.g., unreacted amines) are quantified via LC-MS and kept <1% .
Advanced Research Questions
Q. What computational strategies predict the biological targets of this compound, and how are these models validated experimentally?
- In Silico Approaches :
- Molecular Docking : AutoDock Vina or Schrödinger Suite to screen kinase/integrin targets (e.g., RSK2 or αvβ3) .
- MD Simulations : 100-ns simulations assess binding stability (RMSD < 2 Å) .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD values; e.g., 10–100 nM range).
- Enzyme Inhibition Assays : IC50 determination using fluorogenic substrates (e.g., Z-LYTE kinase assays) .
Q. How do researchers resolve discrepancies between in vitro activity and in silico predictions for this compound?
- Case Study : If computational models suggest high affinity for kinase X, but in vitro assays show weak inhibition:
- Re-evaluate Assay Conditions : Check buffer pH, ATP concentrations, and co-factor requirements.
- Off-Target Screening : Use proteome-wide affinity pulldown (thermal shift assays) to identify unintended targets .
- Structural Refinement : Re-dock the compound with cryo-EM structures of the target to adjust binding hypotheses .
Q. What strategies mitigate metabolic instability observed in preclinical studies of this compound?
- Metabolic Hotspots : Nitro groups and methoxy residues are prone to CYP450 oxidation.
- Solutions :
- Prodrug Design : Replace nitro with bioisosteres (e.g., trifluoromethyl) .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) + NADPH; optimize half-life (t½ > 60 min) via structural tweaks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
